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Compound of Interest

Compound Name: 4-Iodo-3-methylpyridin-2-amine

CAS No.: 1227595-97-2

Cat. No.: B1525932

Get Quote

Abstract & Utility Profile
4-Iodo-3-methylpyridin-2-amine represents a "linchpin" scaffold in the synthesis of kinase

inhibitors (e.g., ALK, ROS1, and HSP90 inhibitors). Its utility stems from its orthogonal

reactivity:

C4-Iodide: A highly reactive handle for cross-coupling (Suzuki, Sonogashira).

C2-Amine: A nucleophilic anchor for hydrogen bonding or heterocycle formation.

C3-Methyl: A critical steric gatekeeper that enforces atropisomerism or restricts

conformational flexibility in the final drug target.

This guide details the experimental setup for maximizing yield while mitigating the specific

steric challenges imposed by the C3-methyl group.
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Property Specification Handling Note

Formula C₆H₇IN₂
Store under inert gas (Ar/N₂);

light sensitive.

MW 234.04 g/mol
Iodine bond is labile; avoid

prolonged UV exposure.

Appearance Off-white to pale yellow solid
Oxidation leads to darkening

(liberation of I₂).

Solubility

DMSO, DMF, DMAc (High)

MeOH, EtOAc (Moderate)

Water (Low)

Use degassed DMSO/DMF for

couplings to prevent oxidative

homocoupling.

Hazards

H301: Toxic if swallowed.[1][2]

H315/H319: Skin/Eye Irritant.

[2]

Action: Double-glove (Nitrile)

and use a fume hood. Treat

waste as halogenated organic.

Critical Reactivity Analysis: The "Steric Gatekeeper"
Effect
The primary challenge with this substrate is the 3-methyl group. While it enhances the

pharmacological profile of the final drug, it complicates the chemistry at the C4 position.

Electronic Effect: The C2-amino group is strongly electron-donating (+M), making the

pyridine ring electron-rich. This deactivates the C4-iodide towards oxidative addition

compared to a simple iodopyridine.

Steric Effect (The "Buttressing" Issue): The C3-methyl group sits ortho to both the amine and

the iodide.

Consequence: Standard bulky ligands (like P(tBu)₃) may struggle to access the C4-Pd-I

intermediate during the transmetalation step.

Solution: Use ligands with a "flexible steric bulk" (e.g., Buchwald biaryl phosphines like

XPhos or SPhos) or bidentate ligands with a wide bite angle (e.g., Xantphos) to facilitate

reductive elimination.
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Visualization: Reactivity Landscape

4-Iodo-3-methylpyridin-2-amine

C2-Amine (Nucleophile)
Problem: Catalyst Poisoning

Sol: Protection (Boc/Ac) or High Pd Loading

C4-Iodide (Electrophile)
Problem: Steric crowding by C3-Me
Sol: Active Ligands (XPhos, SPhos)

C3-Methyl (Steric Wall)
Effect: Blocks bulky nucleophiles

Benefit: Selectivity Control

Hinders Approach

Click to download full resolution via product page

Caption: The 3-methyl group sterically influences the C4-iodide, requiring specific ligand

choices to ensure efficient coupling.

Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond
Formation)
Objective: Coupling with aryl/heteroaryl boronic acids. Rationale: The free amine can

coordinate to Pd(II), poisoning the catalyst. We use a base (K₃PO₄) that facilitates the

"boronate pathway" and a catalyst system (Pd(dppf)Cl₂) known for robustness against Lewis

basic nitrogens.

Reagents:

Substrate: 1.0 equiv (e.g., 234 mg, 1.0 mmol)

Boronic Acid: 1.2–1.5 equiv

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / XPhos (for difficult substrates)
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Base: 2M aq. K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

Setup: Charge a microwave vial or Schlenk tube with the 4-iodo-3-methylpyridin-2-amine,

boronic acid, and base.

Inerting: Cap the vial and cycle vacuum/Argon (3x) to remove O₂ (critical to prevent

homocoupling of the boronic acid).

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M).

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

Reaction:

Thermal: Heat to 90°C for 4–16 hours.

Microwave: 110°C for 30–60 minutes.

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

Purification: Flash chromatography. Note: The product is basic; add 1% Et₃N to the eluent to

prevent streaking on silica.

Protocol B: Buchwald-Hartwig Amination (C-N Bond
Formation)
Objective: Introducing an external amine at C4. Rationale: The C2-amine is a poor nucleophile

compared to the external secondary amine, but it can still compete. We use tBuONa as a

strong base to deprotonate the external amine and BINAP or Xantphos to favor the C4

oxidative addition.

Reagents:

Substrate: 1.0 equiv
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External Amine: 1.2 equiv

Catalyst: Pd₂(dba)₃ (5 mol%)

Ligand: Xantphos (10 mol%) — Selected for its wide bite angle, stabilizing the reductive

elimination step in sterically crowded environments.

Base: NaOtBu (1.5 equiv)

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and Xantphos in the solvent

for 10 mins under Argon to form the active catalyst species L₂Pd(0).

Addition: Add the pyridine substrate, the coupling amine, and NaOtBu.

Heating: Heat to 100–110°C overnight.

Filtration: Filter through a Celite pad to remove palladium black.

Purification: Standard flash chromatography.

Troubleshooting & Optimization (Self-Validating
Systems)
If the reaction fails, use this logic table to diagnose the failure mode.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation Diagnosis Corrective Action

No Reaction (SM Recovery)
Catalyst poisoning by C2-NH₂

or oxidative addition failure.

1. Protect C2-NH₂ as

Acetamide (Ac₂O/Pyridine). 2.

Switch to Pd-PEPPSI-IPr

(highly active carbene

catalyst).

Homocoupling of Boronic Acid Oxygen leak in the system.

Degas solvents more

rigorously (sparge with Ar for

20 mins).

Protodeboronation Boronic acid instability.

Switch to Boronic Ester

(Pinacol) or K-trifluoroborate

salt.

Low Yield (Steric Clash)
3-Methyl group blocking

transmetalation.

Switch solvent to n-Butanol

(increases solubility and temp)

or use SPhos (specifically

designed for hindered

couplings).

Workflow Decision Tree
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Start: 4-Iodo-3-methylpyridin-2-amine

Attempt Direct Suzuki
(Pd(dppf)Cl2, K3PO4)

Is the C2-Amine interfering?

Step 0: Protect Amine
(Ac2O -> N-Acetyl)

Yes

Check LCMS Yield

Proceed to Workup

Yield > 50%

Low Conversion (<10%)

Yield < 50%

Retry Suzuki with Protected SM

Click to download full resolution via product page

Caption: Decision tree for optimizing reaction yields based on catalyst poisoning.
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Source: Molecules (2017).[4]

URL:[Link]
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Title: Palladium-Catalyzed Buchwald–Hartwig Amination of Deactivated Aminothiophenes
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URL:[Link]
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Safety & Handling Data: Title: Safety Data Sheet: 2-Amino-3-methylpyridine (Analogous
handling data). Source: Fisher Scientific. Relevance: Provides baseline toxicity and handling
protocols for the core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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